molecular formula C12H9NO4 B12007458 N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine

N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine

Cat. No.: B12007458
M. Wt: 231.20 g/mol
InChI Key: MUGMNOLRFGZXBJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)AMINO)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of (((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)AMINO)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)AMINO)ACETIC ACID include:

Uniqueness

What sets (((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)AMINO)ACETIC ACID apart from these similar compounds is its specific combination of an indene core with an aminoacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]acetic acid

InChI

InChI=1S/C12H9NO4/c14-10(15)6-13-5-9-11(16)7-3-1-2-4-8(7)12(9)17/h1-5,16H,6H2,(H,14,15)

InChI Key

MUGMNOLRFGZXBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NCC(=O)O)O

Origin of Product

United States

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